PHD Inhibition Potency of N-Heptyl-Hyp-OH vs. Clinical HIF-PH Inhibitors
N-Heptyl-Hyp-OH inhibits PHD enzymes with an EC50 of 5.8 μM in a cell-based HIF-1α transactivation assay using mouse NIH/3T3 cells harboring an HRE-driven luciferase reporter gene [1]. This places its potency between simple proline analogs and clinically developed HIF-PH inhibitors. In contrast, clinical candidate Roxadustat (FG-4592) exhibits IC50 values of 1.26-1.4 μM against HIF-PH1 in enzymatic assays , while Molidustat (BAY 85-3934) shows substantially higher potency with IC50 values of 480 nM, 280 nM, and 450 nM for PHD1, PHD2, and PHD3, respectively [2].
| Evidence Dimension | PHD enzyme inhibition potency |
|---|---|
| Target Compound Data | EC50 = 5.8 μM (5,800 nM) |
| Comparator Or Baseline | Roxadustat (FG-4592): IC50 = 1.26-1.4 μM; Molidustat: IC50 = 280-480 nM; Prolyl-hydroxyproline dipeptide: EC50 = 10.62 μM |
| Quantified Difference | N-Heptyl-Hyp-OH is ~4-5× less potent than Roxadustat, ~10-20× less potent than Molidustat, but ~1.8× more potent than prolyl-hydroxyproline dipeptide |
| Conditions | Cell-based HIF-1α transactivation assay (mouse NIH/3T3 cells with HRE-luciferase reporter) for target compound; enzymatic assays for comparators |
Why This Matters
This moderate potency makes N-Heptyl-Hyp-OH suitable as a reference tool compound for benchmarking novel PHD inhibitors or as a scaffold for further medicinal chemistry optimization, rather than as a direct clinical candidate.
- [1] BindingDB. BDBM50529629 (CHEMBL4472548). Affinity Data: EC50 = 5.80E+3 nM. Assay: Inhibition of PHD expressed in mouse NIH/3T3 cells harboring HRE-driven luciferase gene. View Source
- [2] Anjiechem. Molidustat (BAY85-3934). IC50: 480 nM, 280 nM, and 450 nM for PHD1, PHD2, and PHD3, respectively. View Source
